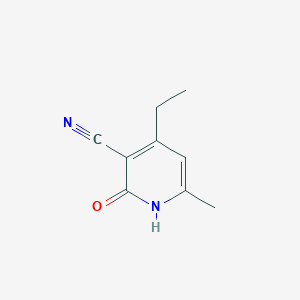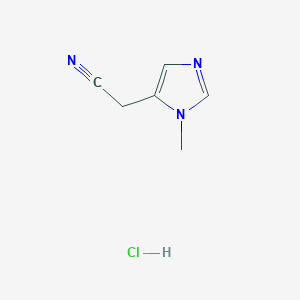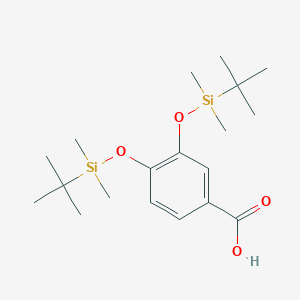
3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid
Vue d'ensemble
Description
3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid is a chemical compound with the molecular formula C19H34O4Si2 . It contains a total of 59 atoms, including 34 Hydrogen atoms, 19 Carbon atoms, and 4 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 59 atoms. It includes 34 Hydrogen atoms, 19 Carbon atoms, and 4 Oxygen atoms .Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more promising for applications . The silyl ethers can be rapidly cleaved to alcohols by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C . The nucleophilic attack of the small fluoride anion leads to a pentavalent silicon center, which is permitted due to hybridization with the vacant d-orbitals of silicon .Applications De Recherche Scientifique
Synthesis of Salvianolic Acid A Intermediate
This compound is used in the synthesis of an important intermediate of salvianolic acid A . The synthetic route includes protection, bromation, and Wittig salt formation . Salvianolic acid A is a bioactive compound derived from Salvia miltiorrhiza, commonly known as red sage or Danshen, which is used in traditional Chinese medicine.
Orotic Acid Derivative
“3,4-Bis((tert-butyldimethylsilyl)oxy)benzoic acid” is also used as a derivative of orotic acid . Orotic acid is a pyrimidinecarboxylic acid, and its derivatives have various applications in medicinal chemistry.
Synthesis of (+)-Ambruticin
This compound is used as a reagent in the total synthesis of (+)-ambruticin . Ambruticin is a polyketide-derived antifungal agent.
Synthesis of (−)-Laulimalide
It is also employed in the synthesis of (−)-laulimalide . Laulimalide is a marine natural product that has shown potent cytotoxic activity.
Synthesis of (−)-Salinosporamide A
The compound is used in the synthesis of (−)-salinosporamide A . Salinosporamide A is a potent proteasome inhibitor with potential anticancer activity.
Synthesis of (+)-Leucascandrolide A
It is used in the synthesis of (+)-leucascandrolide A . Leucascandrolide A is a potent actin-binding macrolide.
Construction of Key Tetrahydropyran Subunit
This compound is employed in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product (–)-dactylodide .
Synthesis of (−)-Dactylodide
It is used in the synthesis of (−)-dactylodide . Dactylodide is a marine natural product with potential biological activity.
Safety and Hazards
The safety data sheet for a similar compound, 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde, indicates that it causes serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound . If swallowed or in contact with skin, immediate medical attention is advised .
Propriétés
IUPAC Name |
3,4-bis[[tert-butyl(dimethyl)silyl]oxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4Si2/c1-18(2,3)24(7,8)22-15-12-11-14(17(20)21)13-16(15)23-25(9,10)19(4,5)6/h11-13H,1-10H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFPRRCCBVQTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)O)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




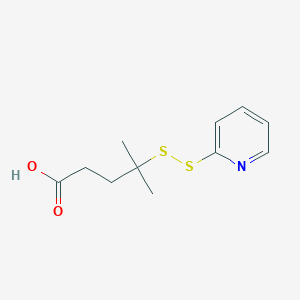
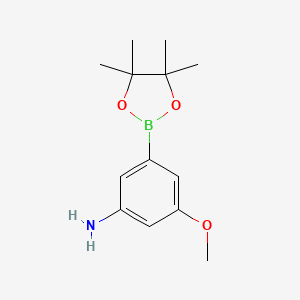

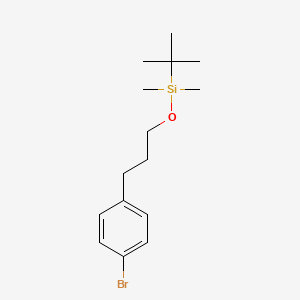
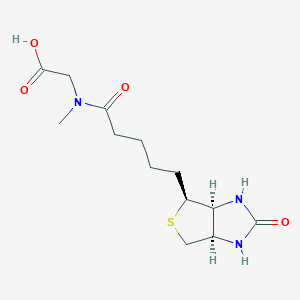

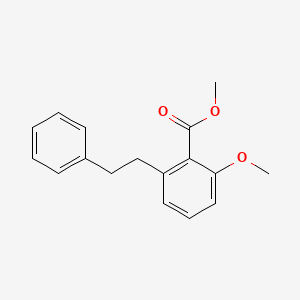

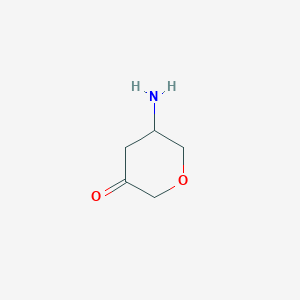

![N-[(2-chloropyridin-3-yl)methyl]propan-2-amine](/img/structure/B3105627.png)
